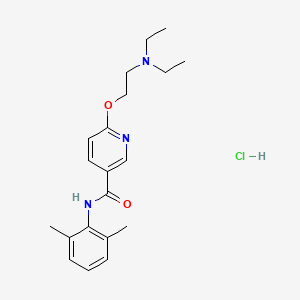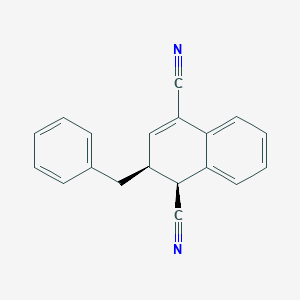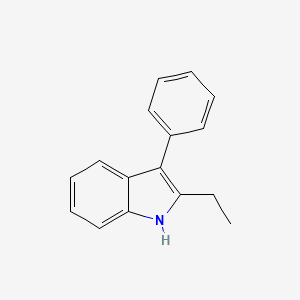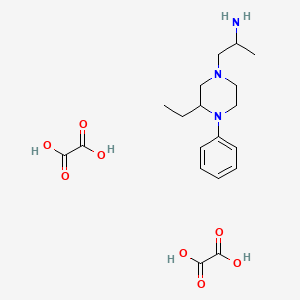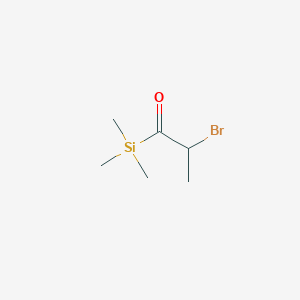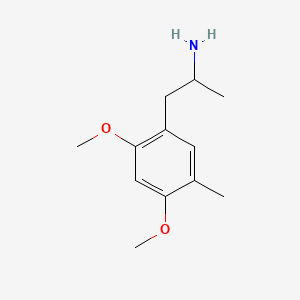
Benzeneethanamine, 2,4-dimethoxy-alpha,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanamine, 2,4-dimethoxy-alpha,5-dimethyl- is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.2848 g/mol . It is also known by other names such as Phenethylamine, 2,5-dimethoxy-alpha,4-dimethyl- and DOM . This compound is part of the phenethylamine class and is known for its psychoactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, 2,4-dimethoxy-alpha,5-dimethyl- typically involves the alkylation of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene to the corresponding amine . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .
Industrial Production Methods: similar compounds are often produced using large-scale organic synthesis techniques involving controlled environments and precise reaction conditions .
Types of Reactions:
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines using reducing agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Benzeneethanamine, 2,4-dimethoxy-alpha,5-dimethyl- has been studied for its psychoactive properties and potential therapeutic applications . In chemistry, it is used as a reference compound for studying the effects of structural modifications on psychoactivity . In biology and medicine, research has focused on its interactions with neurotransmitter systems and potential use in treating certain psychiatric disorders . Industrial applications are limited due to its psychoactive nature .
Mechanism of Action
The mechanism of action of Benzeneethanamine, 2,4-dimethoxy-alpha,5-dimethyl- involves its interaction with serotonin receptors in the brain . It acts as a partial agonist at the 5-HT2A receptor, leading to altered neurotransmitter release and psychoactive effects . The compound also affects other neurotransmitter systems, including dopamine and norepinephrine .
Similar Compounds:
- Phenethylamine, 2,5-dimethoxy-alpha,4-dimethyl- (DOM)
- 2,5-Dimethoxy-4-methylamphetamine (DOI)
- 2,5-Dimethoxy-4-ethylamphetamine (DOET)
Comparison: Benzeneethanamine, 2,4-dimethoxy-alpha,5-dimethyl- is unique due to its specific substitution pattern on the aromatic ring, which influences its psychoactive properties . Compared to similar compounds like DOI and DOET, it has a different potency and duration of action . The presence of the 2,4-dimethoxy and alpha,5-dimethyl groups contributes to its distinct pharmacological profile .
Properties
| 79440-50-9 | |
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
1-(2,4-dimethoxy-5-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C12H19NO2/c1-8-5-10(6-9(2)13)12(15-4)7-11(8)14-3/h5,7,9H,6,13H2,1-4H3 |
InChI Key |
NOEGLABJKXQKEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)OC)CC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14432715.png)
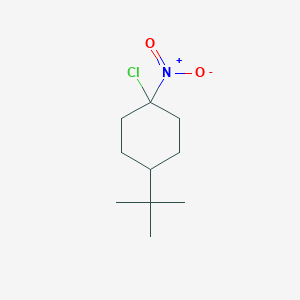
![1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione](/img/no-structure.png)
![4-[2-(1,4-dimethoxynaphthalen-2-yl)-1-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline](/img/structure/B14432738.png)
